Lercanidipine Impurity A is a specified impurity of Lercanidipine Hydrochloride, a calcium channel blocker used as an antihypertensive drug. [] This impurity arises during the synthesis process of Lercanidipine Hydrochloride and its presence can impact the quality and efficacy of the final drug product. Therefore, its identification, characterization, and control are crucial in pharmaceutical development and manufacturing. [, ]
While the provided abstracts do not detail the specific synthesis of Lercanidipine Impurity A, they highlight that its presence is linked to the production process of Lercanidipine Hydrochloride. [, ] Factors such as the tableting process and the combination of Lercanidipine with other substances like Ramipril can significantly increase the formation of impurities, including Lercanidipine Impurity A. [] This suggests that the impurity may be a by-product of specific chemical reactions or degradation pathways occurring during these processes.
Although the exact chemical reactions leading to Lercanidipine Impurity A formation are not described in the abstracts, research indicates that hydrolytic, oxidative, thermal, and photolytic degradation processes can contribute to Lercanidipine Hydrochloride instability. [] It is plausible that similar degradation pathways could be involved in the formation of Lercanidipine Impurity A.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5